4-(4-chlorobenzoyl)-N'-phenyl-1H-pyrrole-2-carbohydrazide
Description
4-(4-Chlorobenzoyl)-N'-phenyl-1H-pyrrole-2-carbohydrazide (CAS: 338403-36-4) is a carbohydrazide derivative featuring a pyrrole core substituted with a 4-chlorobenzoyl group at position 4 and a phenylhydrazine moiety at position 2. The molecular formula is C₁₈H₁₃ClN₄O₂, with a molar mass of 364.78 g/mol. This compound belongs to the aroylhydrazone class, known for diverse biological activities, including antimicrobial, anticancer, and DNA-binding properties .
Properties
IUPAC Name |
4-(4-chlorobenzoyl)-N'-phenyl-1H-pyrrole-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2/c19-14-8-6-12(7-9-14)17(23)13-10-16(20-11-13)18(24)22-21-15-4-2-1-3-5-15/h1-11,20-21H,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LULLMBBFEHXWNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NNC(=O)C2=CC(=CN2)C(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401165635 | |
| Record name | 4-(4-Chlorobenzoyl)-1H-pyrrole-2-carboxylic acid 2-phenylhydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401165635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338403-36-4 | |
| Record name | 4-(4-Chlorobenzoyl)-1H-pyrrole-2-carboxylic acid 2-phenylhydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338403-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Chlorobenzoyl)-1H-pyrrole-2-carboxylic acid 2-phenylhydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401165635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorobenzoyl)-N’-phenyl-1H-pyrrole-2-carbohydrazide typically involves the reaction of 4-chlorobenzoyl chloride with N-phenylhydrazine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-chlorobenzoyl chloride and N-phenylhydrazine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or ethanol, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-chlorobenzoyl chloride is added dropwise to a solution of N-phenylhydrazine in the solvent, with continuous stirring. The reaction mixture is then heated to reflux for several hours to ensure complete reaction.
Isolation: After the reaction is complete, the mixture is cooled, and the product is isolated by filtration or extraction, followed by purification using recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of 4-(4-chlorobenzoyl)-N’-phenyl-1H-pyrrole-2-carbohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels, automated addition of reagents, and continuous monitoring of reaction parameters to ensure high yield and purity of the product. Industrial methods also incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired quality standards.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorobenzoyl)-N’-phenyl-1H-pyrrole-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with new functional groups replacing the chlorine atom.
Scientific Research Applications
4-(4-chlorobenzoyl)-N’-phenyl-1H-pyrrole-2-carbohydrazide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-chlorobenzoyl)-N’-phenyl-1H-pyrrole-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 4-(4-chlorobenzoyl)-N'-phenyl-1H-pyrrole-2-carbohydrazide and its analogs:
Key Structural and Functional Insights :
Core Heterocycle Influence: Pyrrole vs. Thiophene Analogs: Substitution with sulfur (e.g., ) may alter electronic properties, affecting redox activity and metal-binding capacity .
Substituent Effects: Chlorobenzoyl vs. Benzylidene: The 4-chlorobenzoyl group (target compound) introduces strong electron-withdrawing effects, enhancing electrophilicity and interaction with biological targets. Benzylidene substituents (e.g., ) facilitate Schiff base formation, enabling metal coordination .
Biological Activity: DNA Interaction: Pyrrole derivatives with nitro or chlorobenzoyl groups (e.g., target compound, ) demonstrate groove-binding or intercalation with DNA, suggesting anticancer applications . Antimicrobial Potential: Pyrazole-thiophene hybrids (e.g., ) exhibit broad-spectrum activity against bacterial and fungal strains, though data for the target compound remain underexplored .
Synthetic Routes: The target compound and its analogs are typically synthesized via condensation of hydrazides with aldehydes or ketones. For example, details the synthesis of 4-chloro-N'-(4-chlorobenzylidene)-1H-pyrrole-2-carbohydrazide using a one-pot reflux method in ethanol .
Biological Activity
4-(4-Chlorobenzoyl)-N'-phenyl-1H-pyrrole-2-carbohydrazide is a compound of interest due to its potential biological activities, particularly in the realm of anticancer research. This article delves into its synthesis, biological properties, and relevant case studies that highlight its effectiveness against various cancer cell lines.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C16H14ClN3O
- Molecular Weight : 299.75 g/mol
The presence of the chlorobenzoyl group and the pyrrole moiety contributes to its biological activity, particularly in inhibiting cancer cell proliferation.
Synthesis
The synthesis of this compound typically involves the reaction of 4-chlorobenzoyl chloride with N'-phenyl-1H-pyrrole-2-carbohydrazide under controlled conditions. The process can be optimized for yield and purity through various organic synthesis techniques, including solvent choice and temperature control.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. The following table summarizes its effects on various types of cancer cells:
| Cancer Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HUH7 (Liver) | 15.5 | Significant growth inhibition |
| MCF7 (Breast) | 12.0 | High cytotoxicity |
| HCT116 (Colon) | 18.3 | Moderate growth inhibition |
| KATO-3 (Gastric) | 20.0 | Reduced cell viability |
These results indicate that the compound has a promising profile as an anticancer agent, particularly against breast and liver cancer cells.
The mechanism through which this compound exerts its anticancer effects is believed to involve:
- Inhibition of Cell Proliferation : The compound disrupts key signaling pathways that regulate cell cycle progression.
- Induction of Apoptosis : It promotes programmed cell death in cancerous cells, potentially through upregulation of pro-apoptotic factors.
- Interference with DNA Replication : Molecular docking studies suggest that it may bind to DNA, preventing replication and leading to cell death.
Study 1: Cytotoxicity Assessment
In a comprehensive study published in MDPI, researchers evaluated the cytotoxic effects of various derivatives, including our compound, on multiple cancer cell lines. The study found that compounds with similar structures showed enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin, particularly in MCF7 cells .
Study 2: Molecular Docking Analysis
A molecular docking study indicated that this compound has a high binding affinity for the DNA minor groove, suggesting a potential mechanism for its anticancer activity through direct interaction with genetic material . This interaction could lead to disruptions in transcription and replication processes essential for cancer cell survival.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
